2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

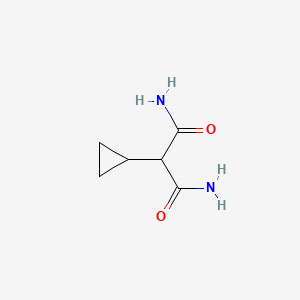

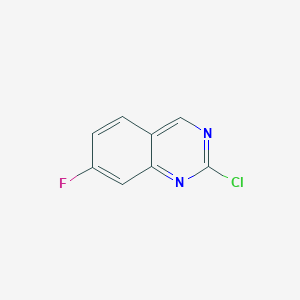

“2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone” is a chemical compound with the IUPAC name “2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethanone”. It has a molecular weight of 206.14 .

Molecular Structure Analysis

The InChI code for “2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone” is "1S/C9H6F4O/c1-5-2-3-6(10)4-7(5)8(14)9(11,12)13/h2-4H,1H3" . This code provides a standard way to encode the molecular structure using text.Applications De Recherche Scientifique

Polymer Synthesis

2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone has been utilized in polymer synthesis. For instance, a study by Segawa, Higashihara, and Ueda (2010) demonstrated the successful synthesis of linear and hyperbranched polymers with varying degrees of branching using this compound. These polymers were synthesized through self-polycondensation, showing the versatility of 2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone in polymer chemistry (Segawa, Higashihara, & Ueda, 2010).

Chiral Building Blocks

This compound has been used in the asymmetric synthesis of chiral building blocks. A study by Demir, Seşenoğlu, and Gerçek-Arkin (2001) highlighted the synthesis of both enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine and 3,3,3-trifluoroalanine from 2,2,2-trifluoro-1-furan-2-yl-ethanone, which is a related compound. This process is significant for producing chiral compounds that are valuable in various chemical syntheses (Demir, Seşenoğlu, & Gerçek-Arkin, 2001).

Synthesis of Trifluoromethylnaphthalenes

Mellor, El-Sagheer, Eltamany, and Metwally (2000) reported the use of 1-(3,4-dihydro-2H-5-pyranyl)-2,2,2-trifluoro-1-ethanone, a similar compound, in the synthesis of trifluoromethylnaphthalenes. This process involves the addition of Grignard reagents followed by dehydration and cyclization, underscoring the role of trifluoroethanone derivatives in the synthesis of complex fluorinated compounds (Mellor et al., 2000).

Bioreduction in Chemical Synthesis

González-Martínez, Gotor, and Gotor‐Fernández (2019) explored the bioreduction of a series of 1‐aryl‐2,2,2‐trifluoroethanones, including derivatives of the mentioned compound. This study aimed to develop a stereoselective route towards specific inhibitors, highlighting the utility of these compounds in advanced chemical syntheses (González-Martínez, Gotor, & Gotor‐Fernández, 2019).

Antimicrobial and Antifungal Activities

The compound has been investigated for its potential in antimicrobial and antifungal applications. For example, a study by Nandhikumar and Subramani (2018) on the green synthesis of novel 1,8-naphthyridines from related trifluoroethanone compounds showed promising antimicrobial and antifungal activities (Nandhikumar & Subramani, 2018).

Propriétés

IUPAC Name |

2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c1-5-2-3-6(10)4-7(5)8(14)9(11,12)13/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYBITAYSRVBLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610958 |

Source

|

| Record name | 2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone | |

CAS RN |

886369-93-3 |

Source

|

| Record name | 2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1321217.png)

![[4-(1,3-Thiazol-2-yl)phenyl]methylamine](/img/structure/B1321221.png)

![4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1321239.png)

![4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321240.png)